2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde
Description
Properties
IUPAC Name |
2-hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-3-1-2-10(6-12)9-21-13-5-4-11(8-19)14(20)7-13/h1-8,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEWQUISRFLKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde typically involves the reaction of 2-hydroxy-4-formylphenol with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid.
Reduction: 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs from the evidence:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound likely increases its logP (lipophilicity) compared to the methoxy and chloro substituents in 4-butoxy-3-chloro-5-methoxybenzaldehyde. This property could enhance membrane permeability in biological systems.
- Acidity: The 2-hydroxy group in the target compound confers higher acidity (pKa ~10–12) compared to non-hydroxylated analogs like the compound in , which lacks ionizable groups.
- Stability : The electron-withdrawing CF₃ group may stabilize the benzaldehyde core against nucleophilic attack, whereas the chloro group in ’s compound could participate in substitution reactions.
Biological Activity
2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde, a compound characterized by its unique trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H13F3O3
- Molecular Weight : 300.26 g/mol
- CAS Number : 336628-67-2
- Structure : The compound features a hydroxyl group, a benzaldehyde moiety, and a trifluoromethyl-substituted benzyl ether.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors allows it to interact with active sites, potentially blocking substrate access.
- Antimicrobial Activity : The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and resulting in increased antimicrobial efficacy against various pathogens.
- Antioxidant Properties : The hydroxyl group is known for its ability to scavenge free radicals, contributing to the compound's potential as an antioxidant agent.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various derivatives of this compound, the compound exhibited significant activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) values ranged from 62.5 µM to 250 µM, indicating moderate effectiveness but warranting further optimization for clinical use .
Case Study 2: Enzyme Inhibition Profiling
A series of experiments assessed the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results demonstrated that certain derivatives showed lower IC50 values than rivastigmine, a clinically used AChE inhibitor, suggesting potential as therapeutic agents in treating Alzheimer's disease .
Q & A
Basic: What are the key synthetic challenges in preparing 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde, and how can they be addressed methodologically?
Answer:
The synthesis involves protecting/deprotecting hydroxyl groups and controlling regioselectivity during benzylation. A common strategy is to use NaH in THF to deprotonate the phenolic hydroxyl group, enabling selective alkylation with 3-(trifluoromethyl)benzyl bromide under anhydrous conditions . To mitigate side reactions (e.g., over-alkylation), stoichiometric control of reagents and low-temperature conditions (0–5°C) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the target aldehyde .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
